
2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
準備方法
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction between 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole in the presence of a catalyst such as L-proline . Another approach involves the use of α-keto acids and 2,2’-disulfanediyldianiline as substrates with sodium metabisulfite as a catalyst . Industrial production methods may involve similar synthetic pathways but optimized for large-scale production.
化学反応の分析
2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives, including 2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid, have shown potential as anticonvulsant agents , anti-tubercular agents , and inhibitors of various enzymes. In industry, these compounds are used in the development of new materials and as intermediates in the synthesis of pharmaceuticals .
作用機序
The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit anticonvulsant activity by binding to GABA (A) alpha-1, glutamate, and GABA (A) delta receptors . The compound’s structure allows it to interact with these targets, leading to its observed biological effects.
類似化合物との比較
2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid can be compared with other benzothiazole derivatives such as 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide and 2-arylbenzothiazoles . These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H13NO2S2 |
|---|---|
分子量 |
267.4 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H13NO2S2/c1-7(2)10(11(14)15)17-12-13-8-5-3-4-6-9(8)16-12/h3-7,10H,1-2H3,(H,14,15) |
InChIキー |
YXGCWCGSHYOKJV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)O)SC1=NC2=CC=CC=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


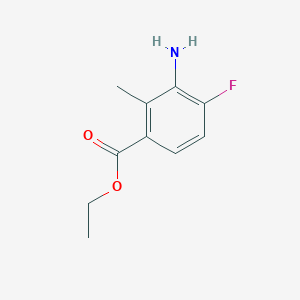
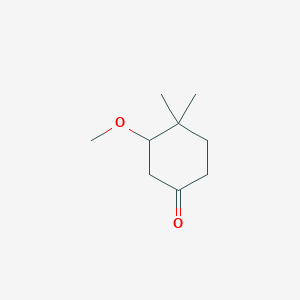
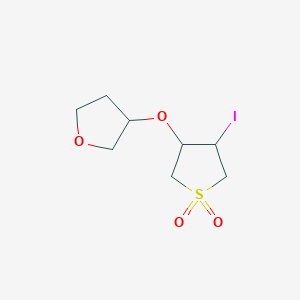
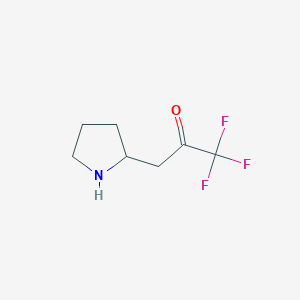
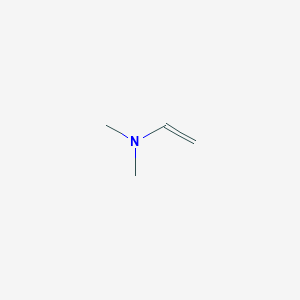
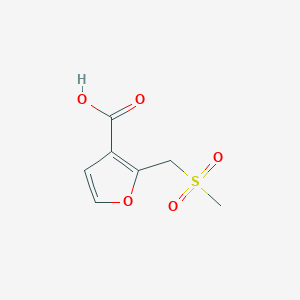
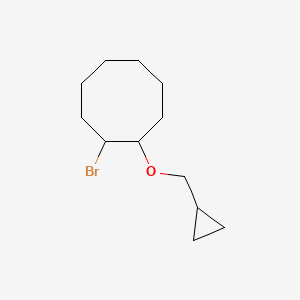
![(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B15240352.png)
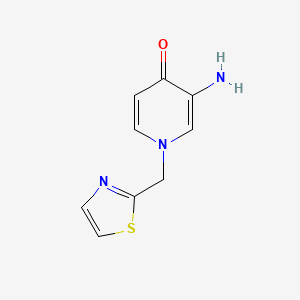
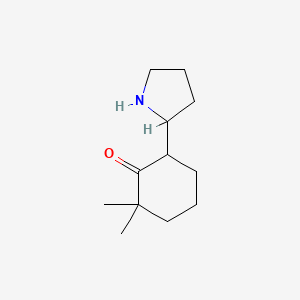

![N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B15240397.png)
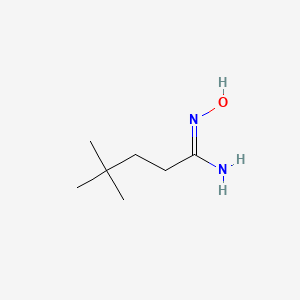
![1-Methyl-octahydrocyclopenta[c]pyrrole](/img/structure/B15240413.png)
